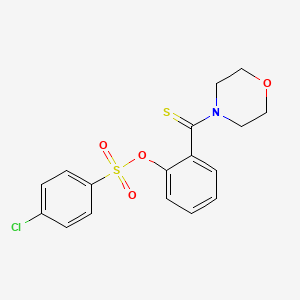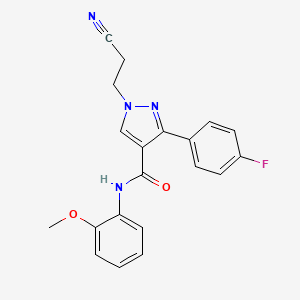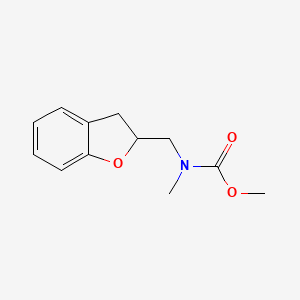
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindoline derivatives. It is also known as NKH477 and has been extensively studied for its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione involves the inhibition of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE). PDE is an enzyme that degrades cAMP, which is an important signaling molecule in various cellular processes. By inhibiting PDE, 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione increases the levels of cAMP, leading to the activation of various downstream signaling pathways.
Biochemical and physiological effects:
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of hepatic stellate cells, which are responsible for liver fibrosis. It has also been shown to reduce the expression of pro-inflammatory cytokines and chemokines in various cell types. Additionally, it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione in lab experiments is its specificity for PDE inhibition. This allows for the selective activation of downstream signaling pathways that are involved in various cellular processes. However, one of the limitations is its solubility in aqueous solutions, which can make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the research on 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione. One direction is the investigation of its potential use in the treatment of other fibrotic diseases such as pulmonary fibrosis and cardiac fibrosis. Another direction is the investigation of its potential use in combination with other anti-cancer drugs for the treatment of cancer. Additionally, the development of more soluble analogs of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione could improve its use in lab experiments and potentially in clinical settings.
Conclusion:
In conclusion, 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione is a chemical compound that has been extensively studied for its potential therapeutic applications. Its specificity for PDE inhibition and its anti-fibrotic, anti-inflammatory, and anti-proliferative effects make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action and to investigate its potential use in clinical settings.
Méthodes De Synthèse
The synthesis of 5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione involves the reaction of heptylamine with 5-bromo-2-chloroisophthalic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the pure compound.
Applications De Recherche Scientifique
5-bromo-2-heptyl-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. It has been shown to have anti-fibrotic, anti-inflammatory, and anti-proliferative effects in various in vitro and in vivo models. It has also been investigated for its potential use in the treatment of liver fibrosis, renal fibrosis, and cancer.
Propriétés
IUPAC Name |
5-bromo-2-heptylisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrNO2/c1-2-3-4-5-6-9-17-14(18)12-8-7-11(16)10-13(12)15(17)19/h7-8,10H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWYRXPUYAWSSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCN1C(=O)C2=C(C1=O)C=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(allylthio)-4-[4-(dimethylamino)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5180785.png)
![ethyl 4-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B5180786.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-butoxybenzamide](/img/structure/B5180789.png)
![3-(4-morpholinylsulfonyl)-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5180805.png)
![methyl 2-chloro-5-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoate](/img/structure/B5180806.png)

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-[4-(2-thienyl)butanoyl]-4-piperidinecarboxamide](/img/structure/B5180823.png)
![N-[3-(aminosulfonyl)phenyl]-5-bromo-2-methoxybenzamide](/img/structure/B5180831.png)


![N-[1-(1-isobutyryl-4-piperidinyl)-1H-pyrazol-5-yl]-3-phenylpropanamide](/img/structure/B5180872.png)

![7-[(2-bromobenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5180887.png)